6-Thioguanosine monophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

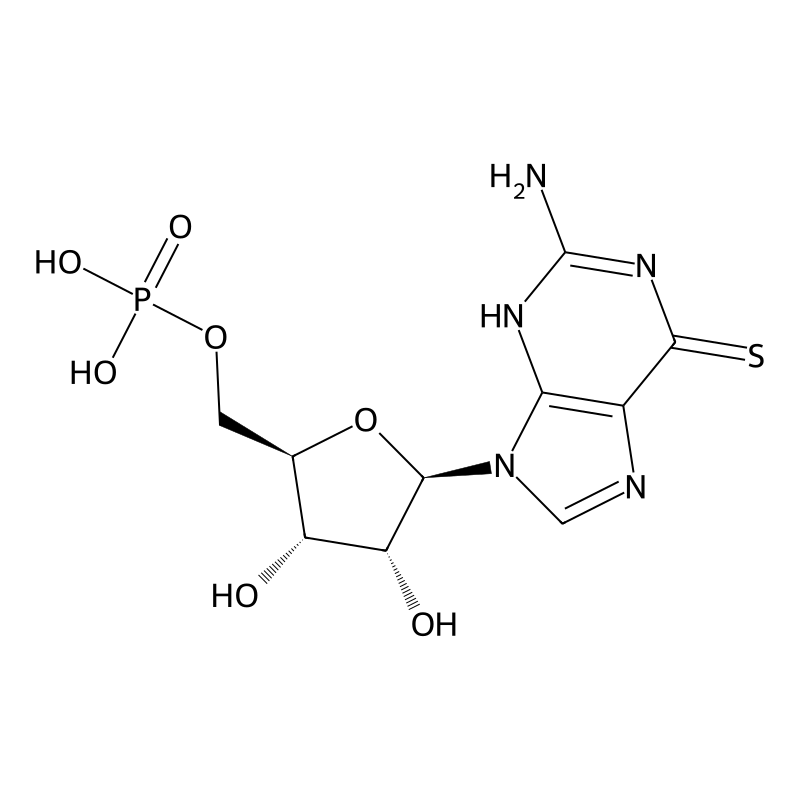

6-Thioguanosine monophosphate is a purine nucleoside analog that plays a significant role in the field of medicinal chemistry, particularly in the treatment of certain cancers and autoimmune diseases. Its molecular formula is , and it features a thiol group at the sixth position of the guanine base, which distinguishes it from its natural counterpart, guanosine monophosphate. This modification enhances its pharmacological properties, making it a valuable compound in therapeutic applications.

The biological activity of 6-thioguanosine monophosphate is primarily linked to its role as an antimetabolite. It interferes with nucleotide synthesis and functions as an inhibitor of DNA replication and repair processes. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells. Studies have shown that derivatives of 6-thioguanosine monophosphate can enhance antiproliferative effects in resistant cell lines, suggesting potential applications in overcoming drug resistance associated with traditional thiopurine therapies .

Synthesis of 6-thioguanosine monophosphate can be achieved through several methods:

- Chemical Synthesis: The compound can be synthesized using various organic chemistry techniques that involve the modification of guanosine or its derivatives.

- Enzymatic Synthesis: Enzymatic pathways utilizing HGPRT can convert 6-thioguanine into 6-thioguanosine monophosphate, allowing for a more biologically relevant approach to synthesis.

- Prodrug Development: Recent studies have focused on developing prodrugs of 6-thioguanosine monophosphate to improve its bioavailability and efficacy in clinical settings .

6-Thioguanosine monophosphate has several applications in medicine:

- Cancer Treatment: It is primarily used in chemotherapy regimens for treating leukemia and other malignancies due to its ability to inhibit DNA synthesis.

- Autoimmune Disorders: The compound is also utilized in managing conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses.

- Research Tool: It serves as a valuable tool in molecular biology for studying RNA interactions and modifications due to its unique structural properties .

Research has demonstrated that 6-thioguanosine monophosphate interacts with various biomolecules, particularly proteins involved in RNA metabolism. For example, it has been shown to bind with translation initiation factors like eIF4E, influencing mRNA translation efficiency. Furthermore, studies have explored the effects of modifying nucleic acids with 6-thioguanosine to understand its role in gene expression regulation and protein synthesis .

Several compounds share structural similarities with 6-thioguanosine monophosphate, each exhibiting unique properties:

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| Guanosine Monophosphate | No thiol group | Natural nucleotide; essential for RNA synthesis |

| 6-Mercaptopurine | Thiol group at position six | Used as an anticancer agent; prodrug of thioguanine |

| Azathioprine | Thiol-containing derivative | Immunosuppressive; metabolized to mercaptopurine |

| 7-Methylguanylate | Methyl group at position seven | Important cap structure for mRNA stability |

Each of these compounds plays a distinct role in pharmacology and biochemistry, but 6-thioguanosine monophosphate's unique thiol modification allows it to effectively inhibit nucleotide metabolism and provide therapeutic benefits against specific diseases.

DNA Incorporation and Chromosomal Damage

6-TGMP’s primary cytotoxic mechanism involves its conversion to thioguanosine triphosphate (TGTP) and subsequent incorporation into DNA during replication. Once integrated, 6-thioguanine (6-TG) replaces guanine in DNA, forming mismatches with thymine due to its sulfur atom’s altered hydrogen-bonding capacity [1] [3]. These mismatches destabilize the DNA helix, leading to single-strand breaks (SSBs) and chromatid exchanges [3] [7].

In Chinese hamster ovary cells, 6-TG exposure induces dose-dependent chromosomal abnormalities, including unilateral chromatid damage characterized by sharp kinks and gross structural disruptions [6]. These lesions activate the DNA mismatch repair (MMR) system, which recognizes 6-TG:thymine mismatches and attempts excision repair. However, prolonged repair attempts generate persistent SSBs, triggering a G2-M cell cycle arrest and apoptosis [7]. Pulsed-field gel electrophoresis studies in MMR-proficient colorectal cancer cells reveal that SSB accumulation correlates temporally with G2-M arrest, underscoring the role of DNA damage in 6-TGMP’s cytotoxicity [7].

| Key DNA Damage Events Induced by 6-TGMP |

|---|

| Mismatch formation (6-TG:thymine) |

| Single-strand breaks |

| Chromatid exchanges |

| G2-M arrest via MMR signaling |

Furthermore, 6-TGMP’s metabolite 6-thio-2’-deoxyguanosine triphosphate (6-thio-dGTP) incorporates into telomeres during replication, causing telomere dysfunction in telomerase-positive cancer cells [5]. This disrupts telomere maintenance, accelerating replicative senescence.

Purine Biosynthesis Inhibition via MeTIMP/6-TGMP

While 6-TGMP itself directly incorporates into nucleic acids, its parent drug 6-TG indirectly influences purine metabolism through competitive inhibition. 6-TGMP inhibits the conversion of inosinic acid (IMP) to xanthylic acid (XMP) by binding to inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo guanine synthesis [2] [3]. This depletes cellular GTP pools, impairing processes requiring guanine nucleotides, such as RNA synthesis and G-protein signaling.

In contrast, 6-MP’s metabolite methylthioinosine monophosphate (MeTIMP) exerts a more potent inhibition of purine biosynthesis by targeting phosphoribosyl pyrophosphate (PRPP) amidotransferase, the first enzyme in the purine synthesis pathway [1]. The differential targeting explains why 6-MP primarily acts through metabolic starvation, whereas 6-TGMP’s effects stem from nucleic acid incorporation. However, both pathways converge to amplify cytotoxicity in leukemic cells [1] [3].

tRNA Incorporation and Translational Arrest

Beyond DNA, 6-TGMP derivatives incorporate into RNA, particularly transfer RNA (tRNA). Thioguanosine triphosphate (TGTP) substitutes guanine in tRNA molecules, disrupting their structure and function [1] [3]. Mature tRNAs containing 6-TG exhibit impaired codon-anticodon interactions, leading to translational errors and premature termination of protein synthesis.

In 6-MP-resistant leukemic cell lines, tRNA incorporation represents a salvage pathway for 6-TGMP cytotoxicity. Cells evading DNA damage-mediated apoptosis remain susceptible to translational arrest, as tRNA dysfunction compromises essential housekeeping proteins [1]. This dual targeting ensures broad-spectrum antileukemic activity, even in chemoresistant populations.

Comparative Analysis with 6-Mercaptopurine (6-MP)

6-TGMP and 6-MP diverge in metabolism, mechanism, and genetic determinants of efficacy:

| Parameter | 6-TGMP (6-TG) | 6-MP |

|---|---|---|

| Primary Target | DNA/RNA incorporation | Purine biosynthesis inhibition |

| Key Metabolite | TGTP | MeTIMP |

| TPMT Dependence | Low | High |

| Metabolic Activation | Direct conversion via HGPRT | Requires IMPDH/GMPS activity |

| Cytotoxic Metabolites | 6-TGNs (TGMP, TGTP) | 6-TGNs, MeTIMP |

Thiopurine methyltransferase (TPMT) significantly impacts 6-MP metabolism by shunting it toward inactive methylated metabolites, whereas 6-TGMP formation remains relatively unaffected by TPMT activity [4]. Pharmacokinetic studies in pediatric leukemia patients demonstrate 3–5-fold higher intracellular 6-thioguanine nucleotide (6-TGN) levels with 6-TG compared to 6-MP, correlating with enhanced cytotoxicity [4]. Additionally, 6-TG’s direct DNA incorporation mechanism bypasses resistance pathways reliant on purine salvage enzymes, offering therapeutic advantages in relapsed disease [1] [4].

Hypoxanthine-guanine phosphoribosyltransferase deficiency represents a fundamental mechanism of resistance to 6-thioguanosine monophosphate therapy. This enzyme catalyzes the conversion of hypoxanthine to inosine monophosphate and guanine to guanosine monophosphate through the purine salvage pathway [1]. The salvage pathway provides an alternative route for purine nucleotide synthesis, bypassing the more energy-intensive de novo synthesis pathway.

The molecular basis of hypoxanthine-guanine phosphoribosyltransferase deficiency involves mutations in the hypoxanthine-guanine phosphoribosyltransferase gene located on the X chromosome at Xq26 [2]. Complete deficiency occurs in approximately 1 in 380,000 live births, while partial deficiency presents with variable clinical manifestations [2]. The enzyme deficiency results in the accumulation of hypoxanthine and guanine substrates, which are subsequently converted to uric acid through xanthine oxidase activity [2].

Research findings demonstrate that hypoxanthine-guanine phosphoribosyltransferase expression levels directly correlate with cellular sensitivity to thiopurine compounds. Studies utilizing quantitative polymerase chain reaction analysis revealed that cell lines with high hypoxanthine-guanine phosphoribosyltransferase expression, such as HEK293T cells, demonstrate superior sensitivity to 6-thioguanine compared to cell lines with lower expression levels [3]. Conversely, SK-BR-3 breast cancer cells and K-562 leukemia cells, characterized by reduced hypoxanthine-guanine phosphoribosyltransferase expression, exhibit significant resistance to conventional thiopurine therapy [3].

The salvage pathway limitations extend beyond simple enzyme deficiency to encompass competitive inhibition mechanisms. Hypoxanthine-guanine phosphoribosyltransferase requires 5'-phosphoribosyl-1-pyrophosphate as a co-substrate for the conversion of purine bases to their corresponding nucleotides [2]. In conditions of 5'-phosphoribosyl-1-pyrophosphate depletion or competitive substrate availability, the salvage pathway becomes rate-limiting for thiopurine activation.

Clinical implications of hypoxanthine-guanine phosphoribosyltransferase deficiency manifest as therapeutic resistance in multiple disease contexts. Patients with Lesch-Nyhan syndrome, characterized by complete hypoxanthine-guanine phosphoribosyltransferase deficiency, demonstrate profound resistance to purine antimetabolites [2]. Partial deficiency states, including Kelley-Seegmiller syndrome, present with intermediate resistance phenotypes that may compromise therapeutic efficacy [2].

The mechanism of resistance involves impaired conversion of 6-thioguanosine to 6-thioguanosine monophosphate. Without adequate hypoxanthine-guanine phosphoribosyltransferase activity, 6-thioguanosine accumulates as an inactive substrate, failing to generate the cytotoxic 6-thioguanosine nucleotides required for therapeutic efficacy [3]. This metabolic bottleneck effectively prevents the formation of 6-thioguanosine triphosphate, the ultimate active metabolite responsible for deoxyribonucleic acid incorporation and cytotoxicity.

Diagnostic approaches for hypoxanthine-guanine phosphoribosyltransferase deficiency include enzymatic activity measurements in erythrocytes or fibroblasts, with activities ranging from undetectable to 10% of normal values in affected individuals [2]. Molecular genetic testing identifies specific mutations within the hypoxanthine-guanine phosphoribosyltransferase gene, with over 300 disease-associated variants documented in the literature [2]. The high degree of allelic heterogeneity necessitates comprehensive sequencing approaches for accurate diagnosis.

Thiopurine Methyltransferase Polymorphisms and Methylation-Driven Resistance

Thiopurine methyltransferase polymorphisms constitute a major source of interindividual variation in thiopurine metabolism and therapeutic response. This cytosolic enzyme catalyzes the S-methylation of thiopurine compounds, converting 6-mercaptopurine to 6-methylmercaptopurine and competing with the formation of therapeutically active 6-thioguanosine nucleotides [4]. The methylation pathway represents a major catabolic route that diverts substrate away from the anabolic pathway responsible for cytotoxic metabolite formation.

The genetic basis of thiopurine methyltransferase polymorphisms involves single nucleotide polymorphisms within the thiopurine methyltransferase gene that affect enzyme stability and catalytic activity. The most clinically significant alleles include thiopurine methyltransferase2, characterized by mutations at positions 238G→C and 719A→G, and thiopurine methyltransferase3A, containing mutations at positions 460G→A and 719A→G [4]. These polymorphisms result in enhanced protein degradation and reduced enzyme activity through altered protein folding and stability [5].

Population frequency data reveal that approximately 89% of individuals carry the wild-type thiopurine methyltransferase1 allele associated with normal enzyme activity [4]. Heterozygous individuals, representing 10-11% of the population, possess intermediate enzyme activity levels, while homozygous deficient individuals occur with a frequency of approximately 1 in 300 individuals [4]. The distribution of variant alleles demonstrates significant ethnic variation, with thiopurine methyltransferase3A predominating in Caucasian populations and alternative alleles prevalent in other ethnic groups [6].

Methylation-driven resistance mechanisms operate through preferential shunting of thiopurine substrates toward inactive methylated metabolites. High thiopurine methyltransferase activity results in rapid conversion of 6-mercaptopurine to 6-methylmercaptopurine, effectively depleting the substrate pool available for conversion to 6-thioguanosine nucleotides [5]. This metabolic competition creates a state of functional thiopurine resistance despite adequate drug exposure.

The clinical consequences of enhanced thiopurine methyltransferase activity include therapeutic failure and hepatotoxicity. Patients with high enzyme activity demonstrate elevated 6-methylmercaptopurine nucleotide concentrations exceeding 5,700 pmol/8×10^8 erythrocytes, which correlate with increased risk of hepatic complications [5]. The 6-methylmercaptopurine nucleotides function as potent inhibitors of de novo purine synthesis, contributing to their hepatotoxic potential through disruption of cellular nucleotide homeostasis.

Mechanistic studies demonstrate that 6-methylmercaptopurine nucleotides inhibit phosphoribosyl pyrophosphate amidotransferase, the rate-limiting enzyme in de novo purine synthesis [7]. This inhibition results in depletion of cellular adenosine triphosphate and guanosine triphosphate pools, compromising essential cellular processes and contributing to hepatocellular dysfunction. The hepatotoxic effects manifest as elevated transaminases, alkaline phosphatase, and bilirubin levels in affected patients.

Therapeutic drug monitoring strategies focus on achieving optimal 6-thioguanosine nucleotide concentrations while minimizing 6-methylmercaptopurine nucleotide formation. Target ranges for 6-thioguanosine nucleotides fall between 235-450 pmol/8×10^8 erythrocytes for therapeutic efficacy [5]. Patients with 6-methylmercaptopurine nucleotide to 6-thioguanosine nucleotide ratios exceeding 20:1 demonstrate preferential methylation patterns associated with therapeutic resistance [8].

The molecular mechanisms underlying thiopurine methyltransferase polymorphisms involve altered protein structure and stability. The thiopurine methyltransferase2 and thiopurine methyltransferase3A variant proteins demonstrate enhanced degradation through the ubiquitin-proteasome pathway [5]. Structural studies reveal that the amino acid substitutions associated with these alleles destabilize the protein fold, leading to reduced half-life and catalytic activity.

Mismatch Repair Defects and Purine Starvation Dependency

Mismatch repair defects represent a significant mechanism of resistance to 6-thioguanosine monophosphate therapy through impaired recognition and processing of thiopurine-induced deoxyribonucleic acid lesions. The mismatch repair system normally recognizes and corrects mismatched base pairs generated during deoxyribonucleic acid replication, including those formed by incorporated 6-thioguanosine [9]. Deficiency in this repair system fundamentally alters the cellular response to thiopurine-induced deoxyribonucleic acid damage.

The molecular basis of mismatch repair defects involves mutations in key repair genes including mutS homolog 2, mutL homolog 1, mutS homolog 6, and postmeiotic segregation increased 2 [9]. These genes encode proteins that function as heterodimers to recognize and repair deoxyribonucleic acid mismatches. The mutS homolog 2 and mutS homolog 6 proteins form the MutSα complex, while mutL homolog 1 and postmeiotic segregation increased 2 form the MutLα complex [10].

Research demonstrates that mismatch repair-deficient cells exhibit profound resistance to 6-thioguanosine cytotoxicity. Studies comparing isogenic cell lines with intact versus defective mismatch repair systems revealed that mismatch repair-deficient cells tolerate 6-thioguanosine concentrations up to 5 micromolar, while mismatch repair-proficient cells demonstrate significant sensitivity at equivalent exposures [9]. This resistance differential spans multiple orders of magnitude, representing one of the most pronounced resistance mechanisms identified.

The mechanism of resistance involves disrupted recognition of 6-thioguanosine-induced deoxyribonucleic acid lesions. Following incorporation into deoxyribonucleic acid, 6-thioguanosine undergoes in situ methylation to form S6-methylthioguanosine [11]. During subsequent replication cycles, S6-methylthioguanosine can pair with either cytosine or thymine, generating mismatched base pairs that normally trigger mismatch repair responses [11]. In mismatch repair-deficient cells, these lesions escape recognition and repair, preventing the cytotoxic cascade that leads to cell death.

The cytotoxic mechanism in mismatch repair-proficient cells involves futile repair cycling. Recognition of S6-methylthioguanosine mismatches by the mismatch repair system initiates excision repair of the newly synthesized deoxyribonucleic acid strand [11]. However, because the S6-methylthioguanosine lesion remains in the parental strand, subsequent replication generates identical mismatches, leading to repeated repair attempts. This futile cycling results in persistent single-strand breaks that activate cell cycle checkpoints and apoptotic pathways [11].

Clinical implications of mismatch repair defects extend beyond simple therapeutic resistance to encompass increased mutagenic potential. Mismatch repair-deficient cells exposed to 6-thioguanosine demonstrate substantially elevated mutation frequencies at the hypoxanthine-guanine phosphoribosyltransferase locus compared to mismatch repair-proficient cells [9]. This enhanced mutagenicity raises concerns about secondary malignancy risk in patients with mismatch repair deficiency receiving thiopurine therapy.

The purine starvation dependency mechanism operates through differential reliance on salvage versus de novo purine synthesis pathways. Mismatch repair-deficient cells often demonstrate altered nucleotide metabolism, with increased dependence on salvage pathway enzymes for purine nucleotide synthesis [12]. This metabolic reprogramming can create vulnerabilities that may be exploited therapeutically through targeted inhibition of salvage pathway enzymes.

Diagnostic approaches for mismatch repair deficiency include immunohistochemical staining for mismatch repair proteins and microsatellite instability analysis. Loss of mutS homolog 2, mutL homolog 1, mutS homolog 6, or postmeiotic segregation increased 2 protein expression indicates mismatch repair deficiency [10]. Microsatellite instability analysis reveals characteristic patterns of insertion and deletion mutations in repetitive deoxyribonucleic acid sequences that accumulate in mismatch repair-deficient cells.

The therapeutic implications of mismatch repair defects necessitate alternative treatment strategies for affected patients. Traditional thiopurine therapy demonstrates limited efficacy in mismatch repair-deficient malignancies, requiring consideration of alternative chemotherapeutic approaches [9]. Agents that operate through mismatch repair-independent mechanisms, such as topoisomerase inhibitors or alkylating agents, may provide more effective therapeutic options.

Prodrug-Driven Bypass of Metabolic Barriers

Prodrug strategies represent a sophisticated approach to circumvent metabolic barriers that limit 6-thioguanosine monophosphate efficacy. These approaches involve chemical modification of the phosphate group through attachment of lipophilic masking groups that facilitate cellular uptake while preserving the ability to release the active nucleotide intracellularly [3]. The prodrug approach directly addresses the fundamental limitation of nucleotide compounds, which demonstrate poor membrane permeability due to their hydrophilic nature and negative charge.

The molecular design of 6-thioguanosine monophosphate prodrugs incorporates several established masking group strategies. Acetoxybenzyl masking groups utilize ester bonds that undergo hydrolysis by cellular esterases to release the active nucleotide [3]. The cycloSaligenyl approach employs salicyl alcohol derivatives that undergo pH-dependent cyclization reactions to liberate the phosphate group [13]. ProTide technology utilizes phosphoramidate masking groups that require enzymatic processing for activation [3].

Research findings demonstrate superior efficacy of specific prodrug formulations in overcoming resistance mechanisms. Studies comparing various masking group strategies revealed that acetoxybenzyl-derivatized 6-thioguanosine monophosphate demonstrates exceptional activity with EC50 values of 3.5 micromolar in resistant cell lines [3]. The cycloSaligenyl-derivatized prodrugs showed comparable efficacy with EC50 values ranging from 8.1 to 25.3 micromolar, while maintaining improved stability profiles compared to other masking group approaches [3].

The mechanism of prodrug activation involves sequential enzymatic and chemical processes that regenerate the active nucleotide. Acetoxybenzyl prodrugs undergo initial hydrolysis by cellular esterases to generate unstable intermediates that spontaneously cyclize and release the phosphate group [3]. This cascade reaction ensures selective activation within the cellular environment while maintaining stability during drug transport and delivery.

Cellular uptake mechanisms for 6-thioguanosine monophosphate prodrugs remain incompletely characterized but likely involve multiple transport pathways. The lipophilic masking groups increase the apparent partition coefficient of the compounds, facilitating passive diffusion across cellular membranes [14]. Additionally, prodrugs may utilize specific membrane transporters responsible for nucleoside uptake, though the interaction of masking groups with these transporters requires further investigation [3].

The bypass of hypoxanthine-guanine phosphoribosyltransferase deficiency represents a key advantage of the prodrug approach. Traditional thiopurine therapy requires hypoxanthine-guanine phosphoribosyltransferase activity for conversion of 6-thioguanosine to 6-thioguanosine monophosphate [3]. Prodrug delivery of 6-thioguanosine monophosphate bypasses this enzymatic step entirely, providing therapeutic activity in hypoxanthine-guanine phosphoribosyltransferase-deficient cells that demonstrate complete resistance to conventional thiopurine therapy.

Pharmacokinetic considerations for prodrug development include stability requirements and tissue distribution patterns. Prodrugs must maintain sufficient stability during absorption and distribution to reach target tissues before activation [15]. The acetoxybenzyl and cycloSaligenyl masking groups demonstrate appropriate stability profiles, with half-lives sufficient for systemic distribution while allowing rapid activation upon cellular uptake [3].

The clinical translation of 6-thioguanosine monophosphate prodrugs requires comprehensive evaluation of pharmacokinetic and pharmacodynamic parameters. Oral bioavailability studies must assess the absorption characteristics of various prodrug formulations, considering factors such as aqueous solubility, membrane permeability, and first-pass metabolism [15]. Tissue distribution studies should evaluate the ability of prodrugs to reach target tissues and achieve therapeutic concentrations.

Synthetic chemistry approaches for prodrug development involve sophisticated protection and deprotection strategies that preserve the oxidation-sensitive 6-thio moiety during chemical synthesis [3]. The synthesis typically involves phosphorylation of 6-thioguanosine using phosphorus(III) intermediates followed by oxidation to phosphorus(V) products while maintaining the integrity of the sulfur-containing base.